(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid
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Overview
Description
(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid is an organic compound with the molecular formula C7H7BN2O3. It is a boronic acid derivative that features both a pyrazole and a furan ring, making it a unique and versatile compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the furan and pyrazole rings, followed by borylation using boronic acid reagents .
Industrial Production Methods
Industrial production of (5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of biological probes and sensors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound features a pyrazole ring with different substituents, highlighting the versatility of pyrazole derivatives.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Uniqueness
(5-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both furan and pyrazole rings, along with the boronic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7BN2O3 |
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Molecular Weight |
177.96 g/mol |
IUPAC Name |
(5-pyrazol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5,11-12H |
InChI Key |
RVYICDMOKAWLGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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